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Compound of Interest

Compound Name: Upidosin

Cat. No.: B1683729

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Upidosin
(Tamsulosin) with various adrenergic receptor subtypes. The information presented herein is
supported by experimental data to aid in research and drug development.

Upidosin, the brand name for the alpha-1 adrenergic receptor antagonist Tamsulosin, is
primarily prescribed for the treatment of benign prostatic hyperplasia (BPH).[1] Its therapeutic
efficacy is rooted in its selective antagonism of specific adrenergic receptor subtypes.
Understanding its cross-reactivity is crucial for elucidating its mechanism of action and potential
side effects.

Adrenergic Receptor Selectivity Profile of
Tamsulosin

Tamsulosin exhibits a distinct selectivity profile for alpha-1 adrenergic receptor subtypes.[2][3] It
shows a higher affinity for alA and alD receptors compared to the alB subtype.[2][4] This
selectivity is clinically significant, as the alA subtype is predominant in the prostate, and its
blockade leads to smooth muscle relaxation and improved urinary flow with a lower incidence
of cardiovascular side effects, such as orthostatic hypotension, which are associated with the
blockade of alB receptors in vascular smooth muscle.
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While comprehensive quantitative binding data for Tamsulosin at alpha-2 (a2) and beta (3)
adrenergic receptors is not readily available in published literature, studies on its functional
effects suggest a lack of significant activity at these receptor families. For instance, a study on
the effect of Tamsulosin on the airways, where both alpha-1 and beta-2 adrenergic receptors
are present, showed no significant change in bronchomotor tonus, suggesting minimal
interaction with beta-2 receptors.

The following table summarizes the binding affinities of Tamsulosin for various adrenergic
receptor subtypes based on available experimental data.

Adrenergic L o Binding
Binding Binding o .
Receptor . . . Affinity (Kd) in  Reference(s)
Affinity (pKi) Affinity (pKB)
Subtype pM
10.0 (human 70 (guinea pi
Alpha-1A (alA) 10.38 ( ) (© P19
prostate) liver)
8.9-9.2 (rat
spleen, rabbit )
Alpha-1B (a1B) 9.33 510 (rat liver)
corpus
cavernosum)
Alpha-1D (alD) 9.85 10.1 (rat aorta) -
Alpha-2 (02) Not Reported Not Reported Not Reported -
Beta (B) Not Reported Not Reported Not Reported -

Signaling Pathways of Adrenergic Receptors

The following diagrams illustrate the primary signaling pathways associated with alpha-1,
alpha-2, and beta-adrenergic receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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